

# USP30-I-1: A Technical Guide to its Mechanism of Action in Mitophagy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinase localized to the outer mitochondrial membrane that acts as a negative regulator of mitophagy, the selective autophagic clearance of damaged mitochondria. Its inhibition has emerged as a promising therapeutic strategy for neurodegenerative diseases such as Parkinson's, where impaired mitochondrial quality control is a key pathological feature. This document provides an in-depth technical overview of the mechanism of action of USP30 inhibitors, with a focus on **USP30-I-1** and related compounds, intended for researchers, scientists, and professionals in drug development. We will delve into the molecular pathways, present quantitative data, detail experimental protocols, and provide visual representations of the key processes.

## **Core Mechanism of Action**

USP30 functions by counteracting the activity of the PINK1/Parkin pathway, a primary driver of mitophagy.[1][2] In healthy mitochondria, PINK1, a serine/threonine kinase, is continuously imported into the inner mitochondrial membrane and subsequently degraded. However, upon mitochondrial depolarization or damage, PINK1 import is stalled, leading to its accumulation on the outer mitochondrial membrane (OMM).[3]

Accumulated PINK1 phosphorylates ubiquitin (Ub) at serine 65 (p-Ser65-Ub), which in turn recruits and activates the E3 ubiquitin ligase Parkin.[3][4] Activated Parkin then ubiquitinates







various OMM proteins, creating ubiquitin chains that serve as a signal for the autophagic machinery to engulf and clear the damaged mitochondrion.[1][5]

USP30 opposes this process by removing these ubiquitin chains from OMM proteins, thereby dampening the "eat-me" signal for mitophagy.[1][6][7] The inhibition of USP30, for instance by **USP30-I-1**, blocks this deubiquitination activity. This leads to an accumulation of ubiquitinated proteins on the mitochondrial surface and an increase in p-Ser65-Ub levels, effectively promoting the clearance of damaged mitochondria.[3][4][8] A key substrate of USP30 in this context is the Translocase of Outer Mitochondrial Membrane 20 (TOM20), the ubiquitylation of which is a robust biomarker for USP30 inhibition.[6][7][9]

## **Quantitative Data on USP30 Inhibitors**

The following tables summarize key quantitative data for various USP30 inhibitors, including **USP30-I-1** and other well-characterized compounds, to facilitate comparison and experimental design.



| Inhibitor            | IC50 (nM) | Target | Assay Type                                | Reference |
|----------------------|-----------|--------|-------------------------------------------|-----------|
| USP30-I-1            | 94        | USP30  | In vitro<br>deubiquitinase<br>assay       | [10]      |
| USP30Inh-1           | 15-30     | USP30  | In vitro (Ub-<br>Rho110<br>cleavage)      | [11][12]  |
| USP30Inh-2           | 15-30     | USP30  | In vitro (Ub-<br>Rho110<br>cleavage)      | [11][12]  |
| USP30Inh-3           | 15-30     | USP30  | In vitro (Ub-<br>Rho110<br>cleavage)      | [11][12]  |
| FT3967385<br>(FT385) | ~1        | USP30  | In vitro (Ub-<br>Rhodamine<br>processing) | [6]       |
| Compound 39          | ~20       | USP30  | In vitro enzyme<br>activity assay         | [12][13]  |



| Inhibitor   | Cell Line                              | Concentration | Effect                                                                      | Reference |
|-------------|----------------------------------------|---------------|-----------------------------------------------------------------------------|-----------|
| USP30Inh-1  | SH-SY5Y                                | 10 μΜ         | Depolarization of<br>mitochondrial<br>membrane<br>potential after 1<br>hour | [4][14]   |
| USP30Inh-1  | iPSC-derived<br>neurons/astrocyt<br>es | 1-3 μΜ        | Increased p-<br>Ser65-Ub levels                                             | [4][14]   |
| FT385       | hTERT-RPE1<br>(YFP-Parkin)             | 200 nM        | Enhanced ubiquitylation and degradation of TOM20                            | [6]       |
| ST-539      | Hela Parkin<br>USP30                   | 10 ug/ml      | Resumed Parkin-<br>mediated<br>mitophagy and<br>cell apoptosis              | [15]      |
| (S)-CMPD-39 | SH-SY5Y                                | EC50 ~0.2 μM  | Potentiation of<br>CCCP-induced<br>p65Ub<br>generation                      | [16]      |

## **Experimental Protocols**

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

## In Vitro Deubiquitinase (DUB) Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant USP30.

Materials:



- Recombinant human USP30 (rhUSP30)
- Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
- Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1 mg/ml BSA, 0.05% Tween 20, 1 mM DTT
- USP30 inhibitor (e.g., **USP30-I-1**)
- 384-well black, clear-bottom plates
- Plate reader capable of fluorescence detection

#### Procedure:

- Prepare a dilution series of the USP30 inhibitor in 100% DMSO.
- Dispense 75 nL of the inhibitor dilutions into the wells of the 384-well plate using an acoustic liquid handler.
- Prepare a 2x concentrated solution of rhUSP30 (e.g., 10 nM) in the assay buffer.
- Add 15 µL of the 2x rhUSP30 solution to each well, resulting in a final concentration of 5 nM.
- Incubate the plate for 30 minutes at room temperature to allow for inhibitor binding.
- Prepare a 2x concentrated solution of Ub-Rho110 (e.g., 200 nM) in the assay buffer.
- Add 15 μL of the 2x Ub-Rho110 solution to each well to initiate the enzymatic reaction (final concentration 100 nM).
- Immediately begin monitoring the increase in fluorescence intensity using a plate reader (Excitation/Emission wavelengths appropriate for Rhodamine 110).
- Calculate the rate of reaction and determine the IC50 value of the inhibitor by fitting the data to a dose-response curve.[4]



# Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that the inhibitor binds to USP30 within a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[17][18][19]

#### Materials:

- Cultured cells (e.g., SH-SY5Y)
- USP30 inhibitor
- Phosphate-buffered saline (PBS)
- · Lysis buffer with protease inhibitors
- PCR thermocycler
- SDS-PAGE and Western blotting reagents
- Anti-USP30 antibody

#### Procedure:

- Treat cultured cells with the USP30 inhibitor at various concentrations or a vehicle control for a specified time.
- Harvest the cells, wash with ice-cold PBS, and resuspend in PBS.
- Aliquot the cell suspension into PCR tubes.
- Heat the cell suspensions to a range of temperatures in a PCR thermocycler for a fixed duration (e.g., 3 minutes) to induce protein denaturation.
- Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
- Centrifuge the lysates at high speed to pellet the precipitated proteins.



- Carefully collect the supernatant containing the soluble protein fraction.
- Analyze the amount of soluble USP30 in each sample by SDS-PAGE and Western blotting using an anti-USP30 antibody.
- Quantify the band intensities. Increased thermal stability of USP30 in the inhibitor-treated samples compared to the vehicle control indicates target engagement.[17][18][19]

## p-Ser65-Ubiquitin Immunofluorescence Assay

This cellular assay quantifies the accumulation of phosphorylated ubiquitin, a key marker of PINK1/Parkin pathway activation, upon USP30 inhibition.

#### Materials:

- iPSC-derived dopaminergic neuron/astrocyte co-cultures (or other relevant cell type)
- USP30 inhibitor
- Mitochondrial uncoupler (e.g., FCCP or Antimycin A/Oligomycin A)
- Fixative (e.g., 4% paraformaldehyde)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody against p-Ser65-Ub
- Fluorescently labeled secondary antibody
- Nuclear stain (e.g., DAPI)
- Fluorescence microscope

#### Procedure:

Plate cells in a suitable format for imaging (e.g., 96-well plates).



- Treat the cells with the USP30 inhibitor or vehicle control for the desired duration (e.g., 4 days).
- Induce mitophagy by treating with a mitochondrial uncoupler (e.g., 10 μM FCCP for 2 hours).
  [4]
- Fix the cells with 4% paraformaldehyde.
- Permeabilize the cells with permeabilization buffer.
- Block non-specific antibody binding with blocking buffer.
- Incubate with the primary anti-p-Ser65-Ub antibody.
- Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
- Acquire images using a fluorescence microscope.
- Quantify the fluorescence intensity of p-Ser65-Ub puncta per cell to assess the effect of the inhibitor.[4][14]

## **Visualizing the Mechanism of Action**

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and experimental workflows.





#### Click to download full resolution via product page

Caption: PINK1/Parkin-mediated mitophagy pathway and the inhibitory role of USP30, which is blocked by **USP30-I-1**.





Click to download full resolution via product page

Caption: Workflow for an in vitro deubiquitinase (DUB) activity assay to determine the IC50 of **USP30-I-1**.





Click to download full resolution via product page

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement of **USP30-I-1**.



### Conclusion

**USP30-I-1** and other specific inhibitors of USP30 represent a targeted approach to enhance mitophagy by modulating the ubiquitination status of mitochondrial outer membrane proteins. By preventing the removal of Parkin-dependent ubiquitin signals, these inhibitors lower the threshold for the clearance of damaged mitochondria. The data and protocols presented in this guide offer a comprehensive resource for the scientific community to further explore the therapeutic potential of USP30 inhibition in diseases characterized by mitochondrial dysfunction. Rigorous quantitative assessment and standardized experimental procedures are crucial for advancing our understanding and facilitating the development of novel therapeutics in this promising area.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Deubiquitinating enzyme USP30 negatively regulates mitophagy and accelerates myocardial cell senescence through antagonism of Parkin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. USP30 sets a trigger threshold for PINK1—PARKIN amplification of mitochondrial ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USP30 sets a trigger threshold for PINK1-PARKIN amplification of mitochondrial ubiquitylation PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual role of USP30 in controlling basal pexophagy and mitophagy PMC [pmc.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 9. USP30 deubiquitylates mitochondrial Parkin substrates and restricts apoptotic cell death -PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Frontiers | The Mitochondrial Deubiquitinase USP30 Regulates AKT/mTOR Signaling [frontiersin.org]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [USP30-I-1: A Technical Guide to its Mechanism of Action in Mitophagy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583890#usp30-i-1-mechanism-of-action-in-mitophagy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com